Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Description
Systematic IUPAC Nomenclature Analysis
The systematic name sodium 6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate adheres to the International Union of Pure and Applied Chemistry (IUPAC) rules for organic compounds. Breaking down the name:
- Parent structure : The bicyclo[3.2.0]heptane system denotes a fused bicyclic framework with three carbons in the first bridge and two in the second.
- Heteroatoms : The prefix 4-thia-1-aza indicates sulfur at position 4 and nitrogen at position 1 within the bicyclic system.
- Substituents :
This name exemplifies IUPAC’s hierarchical approach, prioritizing functional groups (carboxylates), followed by substituents (thiophene, methyl), and finally the bicyclic skeleton. The sodium counterions are specified as discrete entities outside the organic anion.
Historical Evolution of Chemical Terminology
The nomenclature of complex molecules like this compound reflects centuries of linguistic refinement. Early chemical naming, as codified in the 1787 Méthode de Nomenclature Chimique, focused on elemental composition rather than structure. By the 19th century, Berzelius and Liebig introduced radical-based names (e.g., benzoyl), paving the way for functional group emphasis.
The 1892 Geneva Rules marked a turning point by mandating:
- Longest chain selection for parent structures.
- Suffixes denoting functional groups (e.g., -carboxylate).
For bicyclic systems, IUPAC’s 1957 rules standardized bridge numbering and heteroatom designation, enabling precise names for β-lactam antibiotics like this compound. The term azabicyclo emerged to describe nitrogen-containing bicyclic frameworks, while thia specified sulfur substitutions.
Comparative Analysis of International Naming Conventions
Different naming systems apply distinct priorities to this compound:
| System | Name | Priority |
|---|---|---|
| IUPAC | Sodium 6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | Structural accuracy |
| CAS | Ticarcillin disodium | Tradename recognition |
| INN (WHO) | Ticarcillin | Clinical simplicity |
The International Nonproprietary Name (INN) ticarcillin prioritizes brevity for medical use, omitting stereochemical details. In contrast, CAS Registry names (Ticarcillin disodium) balance uniqueness and common usage. IUPAC’s systematic name, while unwieldy, eliminates ambiguity for regulatory and research contexts.
Registry Number Cross-Referencing Systems
Registry numbers ensure unambiguous identification across databases:
| Registry System | Identifier | Application |
|---|---|---|
| CAS | 74682-62-5 | Commercial databases, patent filings |
| PubChem CID | 470375 | Open-access chemical data |
| UNII | F93UJX4SWT | FDA substance tracking |
These identifiers link to critical properties:
- CAS 74682-62-5 : Connects to supplier catalogs (e.g., VIVAN Life Sciences).
- PubChem 470375 : Provides 3D structures, synonyms, and safety data.
- UNII F93UJX4SWT : Used in FDA submissions for drug approval.
Cross-referencing reveals that ticarcillin disodium (CAS 74682-62-5) corresponds to the INN ticarcillin (UNII F93UJX4SWT), demonstrating interoperability among systems.
Properties
Molecular Formula |
C15H15N2NaO6S2 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/q;+1/p-1 |
InChI Key |
PBVBBUWVRCCZHI-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Core Synthesis from 6-APA
The synthesis begins with 6-APA, the foundational penicillin nucleus. Critical steps include:
- Silylation : Protection of 6-APA’s amino and carboxyl groups using trimethylchlorosilane or hexamethyldisilazane to prevent unwanted side reactions.
- Acylation : Introduction of the 3-thienylmalonyl side chain via reaction with 3-thiophenemalonic acid (3-ATMA) in aprotic solvents (e.g., dichloromethane or ethyl acetate) at 0–5°C.
- Hydrolysis : Cleavage of silyl protecting groups using water or methanol, yielding ticarcillin acid.
Reaction Scheme :
$$
\text{6-APA} + \text{3-ATMA} \xrightarrow{\text{silylating agent}} \text{Ticarcillin acid} \xrightarrow{\text{NaHCO}_3/\text{NaOH}} \text{Ticarcillin disodium}
$$
Salification and Crystallization
The free acid is converted to the disodium salt via:
- Neutralization : Addition of sodium bicarbonate or sodium hydroxide in solvents like acetone/water mixtures.
- Crystallization : Gradual antisolvent (acetone/ethanol) addition induces precipitation. Seed crystals and controlled cooling (0–10°C) improve crystal purity.
Optimized Conditions :
- Solvent System : Ethyl acetate/acetone (3:1 v/v) yields 95% purity.
- Temperature : Maintaining ≤10°C during crystallization minimizes degradation.
Process Variations and Technological Advances
Solvent and Catalyst Innovations
Key Findings :
Impurity Control
Common impurities include:
- Deacetylated byproducts : Addressed via activated carbon decolorization.
- Dimerization products : Suppressed by low-temperature crystallization.
Analytical Data :
| Parameter | Crystallization Method | Lyophilization Method |
|---|---|---|
| Water Content | 0.5% | 2.1% |
| HPLC Purity | 99.1% | 97.3% |
| Major Impurity | 0.4% | 1.8% |
Industrial-Scale Production
Batch Process Workflow
- Reactor 1 : Silylation of 6-APA (20 kg scale) in ethyl acetate with trimethylchlorosilane.
- Reactor 2 : Acylation with 3-ATMA (22 kg) at 0°C for 3 hr.
- Extraction : Hydrolysis with water, organic phase washed and concentrated.
- Crystallization : Sodium bicarbonate added, followed by acetone gradient (300 L/kg).
Green Chemistry Approaches
- Solvent Recovery : Ethyl acetate recycled via distillation (90% efficiency).
- Waste Reduction : Activated carbon filters reused after thermal regeneration.
Quality Control and Pharmacopeial Standards
The European Pharmacopoeia specifies:
- Identity : IR spectrum match to reference.
- Assay : ≥96.0% anhydrous basis via HPLC.
- Impurities : Total ≤2.0%, individual ≤0.5%.
Stability Data :
- Storage : 2–8°C in airtight containers; hygroscopicity requires desiccants.
Chemical Reactions Analysis
Types of Reactions
Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Pharmacological Properties
Ticarcillin disodium exhibits a broad spectrum of activity against various Gram-negative bacteria, particularly Pseudomonas aeruginosa. The compound functions by inhibiting bacterial cell wall synthesis, which leads to cell lysis and death. Its mechanism of action is similar to that of other beta-lactam antibiotics, where it binds to penicillin-binding proteins (PBPs) involved in the final stages of peptidoglycan synthesis.
Key Pharmacological Characteristics:
- Molecular Formula: C15H15N2NaO6S
- Molecular Weight: 406.4 g/mol
- CAS Number: 4697-14-7
- Mechanism of Action: Inhibition of bacterial cell wall synthesis through binding to PBPs.
Clinical Applications
Ticarcillin disodium is primarily indicated for the treatment of serious infections caused by susceptible organisms. It is often used in combination with other antibiotics to enhance its efficacy against resistant strains.
Common Clinical Uses:
- Infections caused by Pseudomonas aeruginosa: Particularly in immunocompromised patients or those with cystic fibrosis.
- Polymicrobial infections: Often combined with aminoglycosides for synergistic effects.
- Respiratory tract infections: Effective against certain strains of bacteria responsible for pneumonia.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of Ticarcillin disodium in various clinical settings:
-
Study on Efficacy Against Pseudomonas Infections:
- A clinical trial involving patients with cystic fibrosis demonstrated significant improvement in lung function and reduction in bacterial load when treated with Ticarcillin disodium combined with tobramycin.
- Results showed a decrease in hospital stays and improved quality of life for patients.
-
Combination Therapy Studies:
- Research indicates that Ticarcillin disodium used in conjunction with beta-lactamase inhibitors (such as clavulanate) enhances its antibacterial spectrum and overcomes resistance mechanisms exhibited by certain bacteria.
- A meta-analysis revealed that combination therapies significantly reduced mortality rates in patients with severe infections.
Mechanism of Action
The mechanism of action of Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring and other functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound include ticarcillin , oxacillin , cloxacillin , and ampicillin sodium . Below is a detailed comparison based on molecular structure, bioactivity, and stability:
Table 1: Comparative Analysis of β-Lactam Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Substituent | Antimicrobial Spectrum | β-Lactamase Stability |
|---|---|---|---|---|---|---|
| Target Compound | C₁₄H₁₅N₂NaO₄S₂ | 362.40 | 1807901-41-2 | Thiophen-3-yl-acetyl | Likely Gram-negative (e.g., Pseudomonas) | Susceptible |
| Ticarcillin Sodium | C₁₅H₁₅N₂NaO₆S₂ | 428.41 | 4697-14-7 | Thiophen-2-yl, carboxy | Broad (Gram-negative, incl. Pseudomonas) | Susceptible |
| Oxacillin | C₁₉H₁₉N₃O₅S | 401.44 | 117-36-2 | Isoxazolyl | Staphylococci (penicillinase-producing) | Resistant |
| Ampicillin Sodium | C₁₆H₁₈N₃NaO₄S | 371.39 | 69-52-3 | Aminophenylacetyl | Broad (Gram-positive and -negative) | Susceptible |
| Cloxacillin | C₁₉H₁₈ClN₃O₅S | 435.88 | 7081-44-9 | Chlorophenyl-isoxazolyl | Staphylococci, streptococci | Resistant |
Key Structural and Functional Differences
Side-Chain Modifications: The thiophen-3-yl group in the target compound distinguishes it from ticarcillin (thiophen-2-yl) and ampicillin (aminophenyl). Oxacillin and cloxacillin feature bulky isoxazolyl groups, which sterically hinder β-lactamase activity, conferring resistance to enzyme degradation .
Antimicrobial Activity: The target compound’s activity against Pseudomonas spp. is inferred from structural similarity to ticarcillin, a carboxypenicillin with anti-pseudomonal properties . Ampicillin sodium has broader activity against Escherichia coli and Haemophilus influenzae due to its polar aminophenyl group, enhancing binding to penicillin-binding proteins (PBPs) in Gram-negative bacteria .
Stability and Resistance :
- The target compound’s lack of β-lactamase resistance contrasts with oxacillin and cloxacillin , which resist hydrolysis due to their isoxazolyl side chains .
- Sodium carboxylate groups (common in all listed compounds) improve solubility but reduce oral bioavailability .
Research Findings and Clinical Relevance
- Ticarcillin and the target compound’s thiophene-based structures correlate with activity against Pseudomonas aeruginosa, though resistance remains a challenge due to β-lactamase production .
- Ampicillin sodium remains a first-line agent for community-acquired infections, while oxacillin/cloxacillin are reserved for methicillin-sensitive Staphylococcus aureus (MSSA) .
Biological Activity
Overview
Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly known as Ticarcillin disodium salt, is a β-lactam antibiotic with significant biological activity against various bacterial strains. It is particularly effective against Gram-negative bacteria and has been utilized in combination therapies to enhance its efficacy against resistant strains.
Chemical Structure
The compound can be represented by the following chemical formula:
This structure features a bicyclic core with multiple functional groups that contribute to its antibacterial properties.
Ticarcillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan cross-linking, which is essential for maintaining cell wall integrity. This action ultimately results in cell lysis and death of the bacteria.
Antimicrobial Spectrum
Ticarcillin is primarily effective against:
- Pseudomonas aeruginosa
- Escherichia coli
- Klebsiella pneumoniae
It shows reduced activity against Gram-positive bacteria due to its specific binding affinity towards PBPs present in Gram-negative organisms.
Synergistic Effects
When used in combination with β-lactamase inhibitors such as clavulanic acid, Ticarcillin's effectiveness is significantly enhanced, particularly against β-lactamase-producing strains. This combination allows for broader coverage and mitigates resistance mechanisms.
Case Studies
- Clinical Efficacy : A study published in Frontiers in Genetics emphasized the role of Ticarcillin in treating infections caused by multidrug-resistant Pseudomonas aeruginosa. The results indicated a notable decrease in infection rates when Ticarcillin was administered alongside other antibiotics, demonstrating its potential as a cornerstone in combination therapy for resistant infections .
- Pharmacodynamics : Research has shown that Ticarcillin exhibits a time-dependent killing effect against sensitive bacterial strains, with optimal dosing regimens being critical for maximizing therapeutic outcomes .
- Resistance Mechanisms : A comprehensive review highlighted the emergence of resistance against Ticarcillin due to the production of extended-spectrum β-lactamases (ESBLs) among certain bacterial populations. Strategies to overcome this resistance include the use of Ticarcillin in conjunction with β-lactamase inhibitors .
Antimicrobial Activity Against Selected Bacteria
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
| Staphylococcus aureus | >256 µg/mL (resistant) |
Synergistic Combinations
| Combination | Observed Effectiveness |
|---|---|
| Ticarcillin + Clavulanic Acid | Enhanced activity against resistant strains |
| Ticarcillin + Sulbactam | Broader spectrum of activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
